Monosodium suberate
Description
Monosodium suberate is the sodium salt of suberic acid (octanedioic acid), a saturated dicarboxylic acid with the formula HOOC-(CH₂)₆-COOH. The monosodium form retains one carboxylic acid proton, resulting in the formula C₈H₁₃NaO₄ (molecular weight: ~196.18 g/mol).
Suberic acid derivatives are notable for their role in cross-linking reagents (e.g., DSS, BS3) and biodegradable polymers. This compound, as a simpler salt, may serve in industrial processes, buffering agents, or as an intermediate in organic synthesis.
Properties
CAS No. |
27796-70-9 |
|---|---|
Molecular Formula |
C8H13NaO4 |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;8-hydroxy-8-oxooctanoate |
InChI |
InChI=1S/C8H14O4.Na/c9-7(10)5-3-1-2-4-6-8(11)12;/h1-6H2,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
SLVJLFOSPGAWHC-UHFFFAOYSA-M |
SMILES |
C(CCCC(=O)[O-])CCC(=O)O.[Na+] |
Canonical SMILES |
C(CCCC(=O)[O-])CCC(=O)O.[Na+] |
Synonyms |
suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Sodium Salts of Dicarboxylic Acids
Monosodium suberate belongs to a homologous series of sodium dicarboxylates. Key comparisons include:
Table 1: Sodium Salts of Dicarboxylic Acids
Key Observations :
- Chain Length : Longer chains (e.g., suberate vs. succinate) increase hydrophobicity, affecting applications in emulsification or polymer synthesis .
- Functionality: Sodium sulfosuccinate includes a sulfonate group, enhancing surfactant properties compared to this compound .
Functional Analogs: Suberate-Based Cross-Linkers
This compound shares structural motifs with NHS-ester cross-linkers like DSS and BS3, which are critical in protein interaction studies:
Table 2: Suberate-Based Cross-Linking Agents
Key Observations :
- Reactivity: DSS and BS3 utilize NHS esters for amine-reactive cross-linking, whereas this compound lacks reactive handles, limiting its utility in bioconjugation .
- Solubility : BS3’s sulfonate groups improve water solubility over DSS, highlighting how functionalization impacts application scope .
Metabolic Analogs: Adipate and Suberate in Biochemistry
Suberate (C8) and adipate (C6) are intermediates in fatty acid oxidation. Their sodium salts may influence metabolic pathways:
- Ethylmalonate, Adipate, and Suberate : Elevated urinary levels of these metabolites indicate disruptions in fatty acid metabolism or riboflavin (vitamin B2) deficiency .
- Enzymatic Hydrolysis : Poly(butylene suberate) exhibits slower enzymatic degradation compared to poly(butylene adipate), suggesting chain length affects biodegradability .
Q & A
Q. How should researchers structure reports on this compound to meet IMRAD standards?
- Methodological Answer :
- Introduction : Link suberate’s chemistry to applications (e.g., biodegradable chelators).
- Methods : Detail synthesis protocols (e.g., NaOH molarity) and statistical tools (ANOVA for batch variability).
- Results : Include tables comparing yield (%) vs. reaction time.
- Discussion : Contrast findings with disodium suberate studies to highlight sodium’s role in solubility .
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